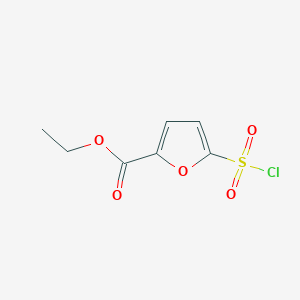

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate

CAS No.: 87299-59-0

Cat. No.: VC4352269

Molecular Formula: C7H7ClO5S

Molecular Weight: 238.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87299-59-0 |

|---|---|

| Molecular Formula | C7H7ClO5S |

| Molecular Weight | 238.64 |

| IUPAC Name | ethyl 5-chlorosulfonylfuran-2-carboxylate |

| Standard InChI | InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3 |

| Standard InChI Key | JBVARSZSFYYPBK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(O1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with an ethyl carboxylate group () and at the 5-position with a chlorosulfonyl group (). This arrangement is confirmed by its SMILES notation and InChIKey .

Spectral and Physical Data

Key physicochemical properties include:

The chlorosulfonyl group’s electron-withdrawing nature enhances the compound’s electrophilicity, making it prone to nucleophilic substitution reactions .

Synthesis and Manufacturing

Industrial Synthesis Routes

Ethyl 5-(chlorosulfonyl)furan-2-carboxylate is typically synthesized through the chlorosulfonation of ethyl furan-2-carboxylate. The process involves:

-

Sulfonation: Treating ethyl furan-2-carboxylate with chlorosulfonic acid () at 0–5°C to introduce the sulfonyl chloride group.

-

Quenching and Isolation: The reaction mixture is quenched with ice-cold water, and the product is extracted using dichloromethane or ethyl acetate .

This method achieves moderate yields (50–70%) but requires strict temperature control to avoid side reactions such as ring oxidation .

Laboratory-Scale Modifications

Small-scale syntheses often employ milder conditions, such as using thionyl chloride () as a chlorinating agent for sulfonic acid intermediates. Purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution

The chlorosulfonyl group serves as an excellent leaving group, enabling reactions with:

-

Amines: To form sulfonamides, a common motif in drug discovery (e.g., antibacterial agents).

-

Alcohols: Producing sulfonate esters, which are used as alkylating agents .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) have been explored to functionalize the furan ring further. For example, replacing the chloride with aryl boronic acids generates biaryl sulfones .

Pharmaceutical Intermediate

The compound is a precursor to:

-

Antiviral agents: Derivatives with modified sulfonyl groups inhibit viral protease activity.

-

Agrochemicals: Sulfonamide-linked fungicides and herbicides .

Computational and Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the ion shows a peak at , consistent with the molecular formula .

Tandem MS Fragmentation

Collision-induced dissociation (CID) produces fragment ions at (loss of ) and (furan ring cleavage) .

Future Research Directions

Bioconjugation Applications

The chlorosulfonyl group’s reactivity toward thiols could enable its use in protein labeling and antibody-drug conjugate (ADC) synthesis.

Green Chemistry Approaches

Developing solvent-free sulfonation protocols or recyclable catalysts could enhance the compound’s sustainability profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume